molecular formula C16H21NO2 B11855751 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid

2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid

Cat. No.: B11855751
M. Wt: 259.34 g/mol
InChI Key: AZONTXFQTJKXQS-UHFFFAOYSA-N
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Description

2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid (CAS 1357353-89-9) is a high-purity (98%) chemical building block of significant interest in pharmaceutical research and development. This compound features a rigid spirocyclic framework, a structure known to provide a stiff, three-dimensional scaffold that is valuable for exploring novel chemical space in drug design . The molecule contains a carboxylic acid functional group, making it a versatile intermediate for further synthetic manipulation, such as amide coupling reactions. The benzyl-protected azaspiro nitrogen offers a handle for additional chemical transformations. Compounds based on the 2-azaspiro[4.4]nonane skeleton have been investigated in numerous structure-activity relationship studies and are prominent in medicinal chemistry research, particularly in the development of central nervous system (CNS) active agents. Research on analogous structures has demonstrated potential anticonvulsant properties, highlighting the value of this core scaffold in the search for new therapeutic entities . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Chemical Data: • CAS Number: 1357353-89-9 • Molecular Formula: C₁₆H₂₁NO₂ • Molecular Weight: 259.35 g/mol • IUPAC Name: this compound • Storage: Store in a cool, dry place in a well-ventilated area. Keep container tightly closed.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

2-benzyl-2-azaspiro[4.4]nonane-9-carboxylic acid

InChI

InChI=1S/C16H21NO2/c18-15(19)14-7-4-8-16(14)9-10-17(12-16)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,18,19)

InChI Key

AZONTXFQTJKXQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCN(C2)CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Radical Domino Bicyclization of Oxime Ethers

The domino radical bicyclization approach leverages alkoxyaminyl radical intermediates to construct the spirocyclic core in a single step. A study by Pérez et al. (2019) demonstrated the use of oxime ether precursors (e.g., 8 and 18a–h ) subjected to tributyltin hydride (TBTH) and azobisisobutyronitrile (AIBN) in cyclohexane . The reaction proceeds via:

  • Generation of aryl radicals through hydrogen abstraction.

  • Intramolecular 5-exo-trig cyclization to form alkoxyaminyl radicals.

  • Spiroannulation via radical capture by an alkenyl moiety.

Key Data :

SubstrateYield (%)Diastereomer Ratio (cis:trans)
8 6414:50
18a 67Not reported
18d 11–451:2 (4-ClC₆H₄ group)

Challenges included low yields for nitro-substituted substrates (18h ) and decomposition during chromatography . Purification required silica gel columns with benzene/hexane gradients.

Multi-Step Functionalization via Carboxylation

A patent by Wu et al. (2018) outlines a nine-step route starting from simple spirocyclic intermediates :

  • Step 1–3 : Protection of the amine group using benzoyl chloride and methyl chloroformate.

  • Step 4–6 : Reduction with lithium aluminum hydride and mesylation.

  • Step 7–9 : Azide substitution, hydrogenation, and carboxylation using R₁COOH and carbodiimide coupling.

Optimization Insights :

  • Sodium borohydride and zinc powder were critical for reducing nitro groups without over-reduction.

  • Final carboxylation achieved 70–85% yield using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Stereoselective Cyclization of Tosylhydrazones

A 1994 study in Heterocycles reported the use of tosylhydrazones to form the spirocyclic骨架 . The method involves:

  • Condensation of benzylamine with ketones to form imines.

  • Cyclization under acidic conditions (e.g., HBr or HCl) to generate the pyrrolidine ring.

  • Hydrolysis of the ester group to yield the carboxylic acid.

Data Highlights :

  • Optical purity exceeded 99% ee when using chiral auxiliaries.

  • Yields ranged from 55–72%, with scalability demonstrated up to 100 g .

Petasis Reaction for Spirocyclic Intermediate Generation

The Petasis reaction enables the synthesis of advanced intermediates for subsequent carboxylation. A scalable protocol by Ivanov et al. (2019) utilized:

  • Reaction of ketones with allylboronates and ammonia.

  • Hydroboration-oxidation to install hydroxyl groups.

  • Mesylation and cyclization to form the spirocyclic core .

Critical Parameters :

  • Freshly prepared borane (from NaBH₄ and I₂) was essential for consistent hydroboration yields (71–83%).

  • Catalytic hydrogenolysis using Pd/C achieved debenzylation with >90% efficiency .

Solid-Phase Synthesis for Parallel Optimization

A combinatorial approach described in patent WO2018153312A1 employed resin-bound intermediates to streamline functionalization :

  • Immobilization of the spirocyclic amine on Wang resin.

  • Sequential acylation and carboxylation using automated synthesizers.

  • Cleavage with trifluoroacetic acid (TFA) to release the final product.

Advantages :

  • Enabled rapid screening of 50+ analogs with modified R groups.

  • Average yield: 65–78%, with purity >95% by HPLC .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Structure and Reactivity

2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid features a spirocyclic framework that contributes to its chemical reactivity. The carboxylic acid group allows for typical reactions such as oxidation, reduction, and nucleophilic substitution, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

This compound has been investigated for its bioactive properties, showing potential in drug discovery:

  • Antibacterial Activity : Research indicates that derivatives of this compound exhibit antibacterial properties against ESKAPE pathogens, comparable to established antibiotics like ciprofloxacin .
    Pathogen Activity (MIC)
    Enterobacter cloacaeSingle-digit mg/mL
    Staphylococcus aureusSingle-digit mg/mL
    Acinetobacter baumanniiModerate activity
  • Antiviral Potency : Case studies have demonstrated that compounds based on this scaffold display high antiviral potency with low cytotoxicity against coronaviruses . For instance, a derivative showed an IC50 value significantly lower than many existing antiviral agents.

Materials Science

The compound is also explored for its applications in materials science:

  • Polymer Development : Its unique structural properties make it a candidate for advanced materials, including polymers and anion exchange membranes.

Mechanism of Action

The mechanism by which 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s spirocyclic structure is believed to contribute to its unique activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Purity Key Features
This compound Not explicitly listed C₁₆H₁₉NO₂ 257.33 g/mol Carboxylic acid, benzyl, azaspiro ≥95%* Discontinued; rigid bicyclic core
1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid 38853-85-9 C₈H₁₂O₄ 172.18 g/mol Carboxylic acid, dioxaspiro Not specified Soluble in polar solvents; irritant (H315, H319)
2-Benzyl-2-azaspiro[4.4]nonan-9-one 160746-93-0 C₁₆H₁₉NO 241.33 g/mol Ketone, benzyl, azaspiro 95% Ketone group enhances electrophilicity
6-Hydroxy-2-benzyl-2-azaspiro[4.4]nonane 186202-97-1 C₁₅H₂₁NO 231.33 g/mol Hydroxyl, benzyl, azaspiro 95% Polar hydroxyl group improves solubility
2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid 2387596-75-8 C₈H₁₃NO₃ 171.20 g/mol Carboxylic acid, oxa/aza spiro Not specified Hybrid oxa/aza system alters electronic properties

*Purity inferred from analogous compounds in catalogs .

Key Observations:

The dioxaspiro analog (1,4-dioxaspiro[4.4]nonane-6-carboxylic acid) lacks nitrogen but includes oxygen atoms, increasing polarity and altering metabolic stability .

Spiro Ring Modifications: Compounds like 4-(2-azaspiro[3.4]oct-2-yl)benzoic acid (CAS 1537148-84-7) exhibit smaller spiro systems ([3.4] vs. The Boc-protected derivative (2-(tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-6-carboxylic acid, CAS 1445951-47-2) demonstrates the utility of protective groups in synthetic workflows, enabling selective functionalization .

Biological Activity

2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a spirocyclic structure characterized by a benzyl group and a carboxylic acid functional group. This unique configuration is believed to influence its biological properties significantly.

Property Description
Molecular Formula C₁₅H₁₉N₁O₂
Molecular Weight 245.32 g/mol
Functional Groups Benzyl, Carboxylic Acid

Research indicates that this compound interacts with specific biological targets, influencing various biochemical pathways. The spirocyclic structure plays a crucial role in its activity, potentially affecting receptor binding and enzyme inhibition.

Interaction Studies

Studies have shown that the compound exhibits binding affinity to sigma receptors, which are implicated in various neurological processes. For instance, it has been reported that derivatives of similar spirocyclic compounds demonstrate analgesic properties through sigma receptor modulation .

Biological Activities

  • Antiviral Properties
    • A study highlighted the antiviral potency of compounds related to the azaspiro[4.4]nonane framework, showing low cytotoxicity and high metabolic stability .
    • Specifically, derivatives have been noted for their effectiveness against coronaviruses, suggesting potential applications in treating viral infections.
  • Analgesic Effects
    • Compounds derived from the azaspiro[4.4]nonane structure have been linked to analgesic activity via sigma receptor interactions. One notable derivative exhibited high binding affinity and low toxicity while demonstrating significant antiallodynic effects in animal models .
  • Anticonvulsant Activity
    • Research on related compounds has indicated anticonvulsant properties, suggesting that modifications to the azaspiro framework could yield therapeutics for seizure disorders .

Case Study 1: Antiviral Efficacy

A systematic survey evaluated several dipeptidyl inhibitors based on the azaspiro structure, revealing that one compound (MPI60) showed promising antiviral activity against coronaviruses with minimal cytotoxicity, paving the way for further preclinical testing .

Case Study 2: Analgesic Profile

In another study, derivatives of 2-benzyl-2-azaspiro[4.4]nonane were synthesized and tested for analgesic properties. The findings indicated that certain modifications enhanced their efficacy at low doses while maintaining safety profiles in vivo .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Unique Features Biological Activity
This compoundSpirocyclic structure with benzyl groupAntiviral, Analgesic
5-Azoniaspiro[4.4]nonaneLacks benzyl group; simpler structureLimited biological activity
5-Azoniaspiro[4.5]decaneDifferent ring structure; varying biological activityPotential analgesic

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving the spirocyclic arrangement and benzyl substituent positions. For example, 1^1H and 13^13C NMR can identify the azaspiro core and carboxylic acid proton environments. Mass Spectrometry (MS) confirms the molecular ion peak (e.g., expected m/z for C15_{15}H19_{19}NO2_2) and fragmentation patterns. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. What synthetic routes are commonly employed for this compound?

  • Methodology : A typical approach involves spiroannulation via cyclization of a bicyclic intermediate. For example, a benzyl-protected amine precursor can undergo ring closure using acid catalysis or transition-metal-mediated reactions. Post-functionalization (e.g., oxidation of a hydroxyl group to the carboxylic acid) is often required. Multi-step synthesis yields range from 20–40%, with purification via column chromatography or recrystallization .

Q. What biological activities are associated with structurally related azaspiro compounds?

  • Methodology : Related azaspiro compounds exhibit antitumor and antimicrobial properties. For instance, in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) often use MTT viability assays, while antimicrobial activity is tested via disk diffusion against Gram-positive/negative strains. The spirocyclic nitrogen may interact with enzyme active sites (e.g., kinases) or disrupt membrane integrity .

Advanced Research Questions

Q. How can researchers optimize synthetic yield in multi-step syntheses?

  • Methodology :

  • Catalyst Screening : Test palladium or ruthenium catalysts for cyclization steps to improve enantioselectivity .
  • Reaction Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time.
  • Purity Control : Use HPLC (C18 columns, acetonitrile/water gradient) to monitor intermediate purity. Impurities >0.5% can derail downstream steps .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Assay Standardization : Compare IC50_{50} values under consistent conditions (e.g., pH, temperature, cell passage number).
  • Structural Verification : Confirm compound identity in conflicting studies using HRMS and 1^1H NMR. Batch-to-batch variability in impurity profiles (e.g., residual solvents) may explain discrepancies .
  • Target Validation : Use siRNA knockdown or CRISPR-edited cell lines to verify specificity for purported targets (e.g., kinases) .

Q. What strategies are effective for studying molecular interactions of the spirocyclic nitrogen?

  • Methodology :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs) based on the nitrogen’s lone pair geometry.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) with purified enzymes (e.g., proteases).
  • Site-Directed Mutagenesis : Replace key residues (e.g., Asp189 in trypsin-like proteases) to probe hydrogen-bonding interactions .

Q. How to address challenges in characterizing the carboxylic acid’s pKa and solubility?

  • Methodology :

  • Potentiometric Titration : Determine pKa in aqueous/organic solvent mixtures (e.g., DMSO/water) to reflect physiological conditions.
  • Solubility Enhancement : Test co-solvents (e.g., PEG-400) or salt formation (e.g., sodium or hydrochloride salts) for in vivo applications.
  • LogP Measurement : Use shake-flask method with octanol/water partitioning to predict membrane permeability .

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